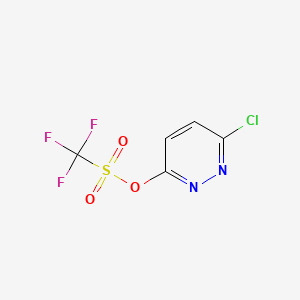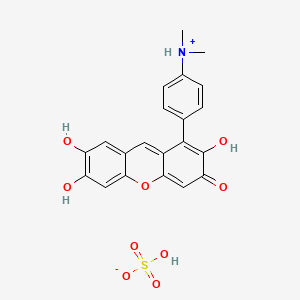
N,N-dimethyl-4-(2,6,7-trihydroxy-3-oxoxanthen-1-yl)anilinium hydrogen sulfate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N,N-dimethyl-4-(2,6,7-trihydroxy-3-oxoxanthen-1-yl)anilinium hydrogen sulfate is a complex organic compound known for its unique chemical properties and potential applications in various scientific fields. This compound is characterized by the presence of a xanthene core, which is a tricyclic aromatic system, and an anilinium group, which is a derivative of aniline. The hydrogen sulfate group adds to its solubility in water and other polar solvents.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N,N-dimethyl-4-(2,6,7-trihydroxy-3-oxoxanthen-1-yl)anilinium hydrogen sulfate typically involves multiple steps. One common method starts with the preparation of the xanthene core through the condensation of phthalic anhydride with resorcinol under acidic conditions. This reaction forms the basic xanthene structure, which is then further functionalized.
The next step involves the introduction of the anilinium group. This is achieved by reacting the xanthene derivative with N,N-dimethylaniline in the presence of a suitable catalyst, such as sulfuric acid. The final step is the addition of the hydrogen sulfate group, which is typically done by treating the intermediate compound with sulfuric acid or a sulfate salt under controlled conditions.
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up by optimizing the reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to maintain consistent reaction parameters. The use of high-purity reagents and solvents is crucial to minimize impurities and by-products.
化学反応の分析
Types of Reactions
N,N-dimethyl-4-(2,6,7-trihydroxy-3-oxoxanthen-1-yl)anilinium hydrogen sulfate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives, which are important intermediates in organic synthesis.
Reduction: Reduction reactions can convert the compound into hydroquinone derivatives.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like nitric acid, sulfuric acid, and halogens (chlorine, bromine) are employed under controlled conditions.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Hydroquinone derivatives.
Substitution: Various substituted aromatic compounds depending on the reagent used.
科学的研究の応用
N,N-dimethyl-4-(2,6,7-trihydroxy-3-oxoxanthen-1-yl)anilinium hydrogen sulfate has a wide range of applications in scientific research:
Chemistry: Used as a fluorescent dye and a pH indicator due to its ability to change color based on the pH of the solution.
Biology: Employed in biological staining techniques to visualize cellular components under a microscope.
Medicine: Investigated for its potential use in photodynamic therapy for cancer treatment due to its ability to generate reactive oxygen species upon light exposure.
Industry: Utilized in the manufacturing of dyes and pigments for textiles and other materials.
作用機序
The mechanism of action of N,N-dimethyl-4-(2,6,7-trihydroxy-3-oxoxanthen-1-yl)anilinium hydrogen sulfate involves its interaction with molecular targets through its aromatic and functional groups. In biological systems, the compound can intercalate into DNA, disrupting cellular processes and leading to cell death. The generation of reactive oxygen species upon light exposure further enhances its cytotoxic effects, making it a potential candidate for photodynamic therapy.
類似化合物との比較
Similar Compounds
Fluorescein: Another xanthene dye with similar fluorescent properties but different functional groups.
Rhodamine: A related compound with a similar core structure but different substituents, leading to variations in its chemical and physical properties.
Eosin: A brominated derivative of fluorescein used in histology for staining tissues.
Uniqueness
N,N-dimethyl-4-(2,6,7-trihydroxy-3-oxoxanthen-1-yl)anilinium hydrogen sulfate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its ability to act as both a fluorescent dye and a potential therapeutic agent sets it apart from other similar compounds.
特性
分子式 |
C21H19NO9S |
|---|---|
分子量 |
461.4 g/mol |
IUPAC名 |
dimethyl-[4-(2,6,7-trihydroxy-3-oxoxanthen-1-yl)phenyl]azanium;hydrogen sulfate |
InChI |
InChI=1S/C21H17NO5.H2O4S/c1-22(2)13-5-3-11(4-6-13)20-14-7-12-8-15(23)16(24)9-18(12)27-19(14)10-17(25)21(20)26;1-5(2,3)4/h3-10,23-24,26H,1-2H3;(H2,1,2,3,4) |
InChIキー |
YVJPXJIYDRZLQC-UHFFFAOYSA-N |
正規SMILES |
C[NH+](C)C1=CC=C(C=C1)C2=C(C(=O)C=C3C2=CC4=CC(=C(C=C4O3)O)O)O.OS(=O)(=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



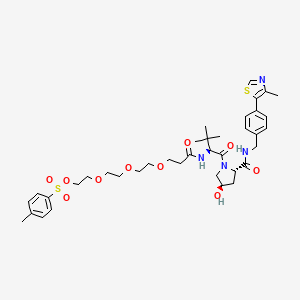
![Butyl({[4-({4-[2-(4-{4-[(butyldimethylammonio)methyl]benzamido}phenyl)ethenyl]phenyl}carbamoyl)phenyl]methyl})dimethylazanium dichloride](/img/structure/B12509369.png)
methyl}-N,2-dimethylpropane-2-sulfinamide](/img/structure/B12509370.png)
![N-[(4-hydroxy-3-methoxyphenyl)methyl]octadec-9-enamide](/img/structure/B12509376.png)

![2-[2-amino-3-(3-fluorophenyl)propyl]isoindole-1,3-dione;hydrochloride](/img/structure/B12509380.png)

![4,5,5-triphenyl-2-[2-(4,5,5-triphenyl-4H-1,3-oxazol-2-yl)propan-2-yl]-4H-1,3-oxazole](/img/structure/B12509387.png)
![{4-[(tert-butoxycarbonyl)oxy]-1-[(9H-fluoren-9-ylmethoxy)carbonyl]pyrrolidin-2-yl}acetic acid](/img/structure/B12509390.png)
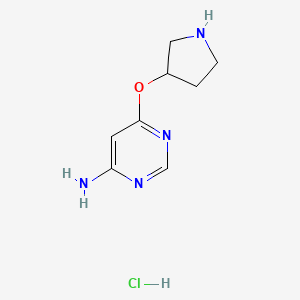
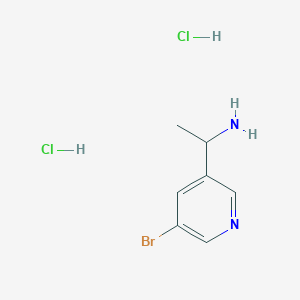
![6-{[2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-oxoethyl]sulfanyl}-5-(4-ethoxyphenyl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B12509421.png)
